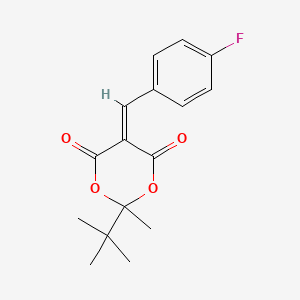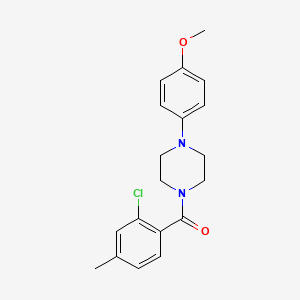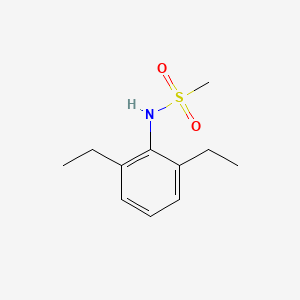
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants and have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to activate the Nrf2/ARE signaling pathway, which is responsible for the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, colitis, and neurodegenerative diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess potent biological activities at low concentrations, making it a useful tool for studying various signaling pathways and biological processes. However, 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved solubility and bioavailability for use in clinical trials. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of various diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine the optimal combination therapies. Additionally, the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
Synthesemethoden
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base catalyst, followed by the addition of tert-butylhydroperoxide and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization to obtain pure 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitor protein IκBα. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDQDKFKVECJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)


![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)